molecular formula C10H15BClN3O3 B11850037 (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid

(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid

Cat. No.: B11850037
M. Wt: 271.51 g/mol
InChI Key: LJAJBPBUKGICSW-UHFFFAOYSA-N
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Description

(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a hydroxycyclohexylamino group, and a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and hydroxycyclohexylamino groups. The final step involves the incorporation of the boronic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include boronic esters, dechlorinated derivatives, and substituted pyrimidine compounds. These products can be further utilized in various chemical and biological applications .

Mechanism of Action

The mechanism of action of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid moiety.

    (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.

    (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronate: Similar structure but with a boronate group instead of the boronic acid.

Uniqueness

Its specific substitution pattern and boronic acid moiety make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H15BClN3O3

Molecular Weight

271.51 g/mol

IUPAC Name

[2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H15BClN3O3/c12-10-13-5-8(11(17)18)9(15-10)14-6-1-3-7(16)4-2-6/h5-7,16-18H,1-4H2,(H,13,14,15)

InChI Key

LJAJBPBUKGICSW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1NC2CCC(CC2)O)Cl)(O)O

Origin of Product

United States

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